molecular formula C12H23BO2 B2898083 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 167693-11-0

2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2898083
CAS No.: 167693-11-0
M. Wt: 210.12
InChI Key: TZYFVFXOXYSETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 167693-11-0) is a pinacol boronic ester derivative where the boronic acid functional group is protected as a stable ester and functionalized with a cyclopentylmethyl substituent . With a molecular formula of C12H23BO2 and a molecular weight of 210.12 g/mol , this compound is primarily used as a crucial building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides. As a result, this reagent is invaluable for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs), advanced materials, and other specialty chemicals. The pinacol ester group enhances the stability and handling properties of the reagent compared to its boronic acid counterpart, facilitating storage and use. The cyclopentylmethyl group incorporated by this reagent can significantly influence the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery research. The product is offered with a purity of 95% and is supplied in various quantities to meet diverse research needs . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)9-10-7-5-6-8-10/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYFVFXOXYSETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167693-11-0
Record name 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopentylmethyl boronic acid with a suitable protecting group, followed by the introduction of the tetramethyl groups. The reaction conditions often require the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds. It can also participate in oxidation and reduction reactions, as well as substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water/ethanol mixture).

  • Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.

  • Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution Reactions: Nucleophiles such as halides or alkyl groups can be introduced using various conditions.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Biaryls and substituted biphenyls.

  • Oxidation Reactions: Ketones, aldehydes, or carboxylic acids.

  • Reduction Reactions: Alcohols or amines.

  • Substitution Reactions: Alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is extensively used in organic synthesis for the construction of complex molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it indispensable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the labeling of biomolecules and the study of enzyme mechanisms. Its ability to form stable carbon-carbon bonds is valuable in the modification of peptides and proteins.

Medicine: The compound's utility in drug discovery is significant, as it enables the synthesis of diverse chemical libraries for high-throughput screening. It is also used in the development of targeted therapies and diagnostic agents.

Industry: In the materials industry, this compound is used in the production of advanced polymers and electronic materials. Its ability to form strong carbon-carbon bonds contributes to the development of durable and high-performance materials.

Mechanism of Action

The mechanism by which 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with an organic halide. The molecular targets and pathways involved are typically the palladium catalyst and the organic halide substrate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key physical and structural attributes of the target compound with similar derivatives:

Compound Name Molecular Formula Molecular Weight Substituent (Position 2) Key Properties/Applications Reference
2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₂₃BO₂ 230.13 Cyclopentylmethyl Potential pharmaceutical intermediate
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₅BO₂ 214.07 4-Ethynylphenyl Click chemistry; polymer synthesis
2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₇BO₂ 228.10 Phenylethynyl 95% purity; NMR-characterized
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₅H₂₁BO₃ 276.14 4-Methoxybenzyl 83% yield via UiO-Co catalysis
2-(2,4,5-Tribromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₂H₁₄BBr₃O₂ 440.76 2,4,5-Tribromophenyl High molecular weight; halogenated analog

Key Observations :

  • Lipophilicity : Cycloalkyl groups enhance lipophilicity, which may improve cell membrane permeability in bioactive molecules .
  • Electronic Effects : Electron-withdrawing groups (e.g., tribromophenyl in ) reduce boron electrophilicity, whereas electron-donating groups (e.g., methoxybenzyl in ) enhance reactivity toward nucleophiles.
Reactivity in Cross-Coupling Reactions
  • Steric Modulation : Bulky substituents (e.g., cyclopentylmethyl) may reduce reactivity in Suzuki-Miyaura couplings but improve selectivity in C–H borylation by preventing over-functionalization .

Stability and Handling

  • Hydrolytic Stability : The cyclopentylmethyl group may enhance stability against hydrolysis compared to smaller alkyl substituents due to steric protection of the boron center.
  • Thermal Stability : Derivatives like 2-(phenylethynyl) analogs are stable under ambient conditions (95% purity after synthesis) .

Biological Activity

2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1344115-77-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H21BO2C_{11}H_{21}BO_2 with a molecular weight of 196.098 g/mol. Its structure features a dioxaborolane ring which is known for its stability and reactivity in various chemical contexts.

  • Enzyme Inhibition : Boron-containing compounds have been shown to interact with enzymes and proteins through coordination bonds. This interaction can potentially inhibit enzymatic activity, making them candidates for therapeutic agents.
  • Antitumor Activity : Some boron compounds exhibit cytotoxic effects against cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies involving similar dioxaborolane derivatives have indicated cytotoxic effects against various cancer cell lines. For instance, compounds that share structural similarities with this compound have demonstrated significant inhibition of cell proliferation in breast and prostate cancer models.
  • Pharmacokinetics : Research on related compounds suggests that dioxaborolanes may exhibit favorable pharmacokinetic properties such as good solubility and stability in biological systems. These properties are essential for effective drug delivery.

Data Table: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityReference
Dioxaborolane Derivative A1344115-77-0Cytotoxicity against cancer cell lines
Dioxaborolane Derivative B1622902-68-4Enzyme inhibition studies
Dioxaborolane Derivative C101544409Antitumor activity in vitro

Q & A

Q. Table 1: Expected NMR Data for Key Groups

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Cyclopentyl CH₂1.5–2.5 (m)25–30 (broad)
Tetramethyl dioxaborolane1.25 (s)24.8, 83.5

Basic: How does the steric bulk of the cyclopentylmethyl group influence the compound’s stability and reactivity compared to smaller substituents?

The cyclopentylmethyl group introduces steric hindrance, which can:

  • Enhance stability : Shield the boron center from hydrolysis, similar to bulkier aryl substituents (e.g., 3,5-dichlorophenyl analogs show <5% degradation after 72 hours in aqueous THF) .
  • Moderate reactivity : Slow transmetalation in Suzuki-Miyaura couplings compared to less hindered analogs (e.g., phenylboronic esters). Optimize by using polar solvents (DMF) and elevated temperatures (80°C) .

Advanced: How can computational modeling predict the compound’s behavior in catalytic cycles or biological systems?

Q. Methodology :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boron’s electrophilicity (LUMO energy) and steric maps .

Docking Studies : For biological applications (e.g., glycolysis inhibition), model interactions with target proteins (e.g., hexokinase II) using AutoDock Vina. Compare to structurally similar inhibitors (e.g., naphthalene-based dioxaborolanes) .

Q. Table 2: Comparative Reactivity of Analogous Boronates

CompoundLUMO Energy (eV)Hydrolysis Half-life (h)
2-(Phenyl)-dioxaborolane-1.812
2-(Cyclopentylmethyl)-dioxaborolane-1.548
2-(3,5-Dichlorophenyl)-dioxaborolane-2.172

Advanced: How should researchers resolve contradictions in reported catalytic efficiencies for this compound?

Case Study : Conflicting yields in cross-coupling reactions may arise from:

  • Catalyst selection : Pd(OAc)₂ vs. PdCl₂(dppf) (e.g., 60% vs. 85% yield for biphenyl formation) .
  • Solvent effects : THF stabilizes boronate intermediates, while DMSO accelerates transmetalation but risks side reactions .
    Resolution : Conduct controlled experiments varying one parameter at a time. Use high-purity solvents (HPLC-grade) and monitor reaction progress via TLC or GC-MS.

Advanced: What strategies optimize regioselectivity when using this compound in multi-step syntheses?

  • Directed ortho-metalation : Use directing groups (e.g., esters) to control coupling sites .
  • Protecting group chemistry : Temporarily mask reactive functionalities (e.g., ethynyl groups) to prevent undesired side reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve selectivity in sterically demanding systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.